molecular formula C5H11FO3 B12854395 1-Propanol, 2,2-dimethoxy-3-fluoro- CAS No. 62741-32-6

1-Propanol, 2,2-dimethoxy-3-fluoro-

Cat. No.: B12854395
CAS No.: 62741-32-6
M. Wt: 138.14 g/mol
InChI Key: ZUKGMEYVHPXNTI-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-3-fluoro-1-propanol is an organic compound with the molecular formula C5H11FO3 and a molecular weight of 138.14 g/mol It is characterized by the presence of two methoxy groups and a fluorine atom attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-3-fluoro-1-propanol typically involves the reaction of 3-fluoro-1-propanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups .

Industrial Production Methods

Industrial production of 2,2-Dimethoxy-3-fluoro-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-3-fluoro-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethoxy-3-fluoro-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-3-fluoro-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-3-fluoro-1-propanol is unique due to the combination of methoxy groups and a fluorine atom, which imparts distinct chemical and biological properties. The presence of fluorine enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62741-32-6

Molecular Formula

C5H11FO3

Molecular Weight

138.14 g/mol

IUPAC Name

3-fluoro-2,2-dimethoxypropan-1-ol

InChI

InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3

InChI Key

ZUKGMEYVHPXNTI-UHFFFAOYSA-N

Canonical SMILES

COC(CO)(CF)OC

Origin of Product

United States

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